molecular formula C16H22N2O5 B2514058 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one CAS No. 941935-34-8

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

Cat. No. B2514058
CAS RN: 941935-34-8
M. Wt: 322.361
InChI Key: WGMHZPXJLDKGIU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Due to its unique properties, this compound has become an essential tool for scientific research in various fields, including cancer biology, neurobiology, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a part of various research studies focused on the synthesis of novel chemical entities with potential pharmacological activities. Although the specific compound was not directly found in the literature search, related compounds have been synthesized and evaluated for various biological activities, providing insights into the potential applications and relevance of such structures in scientific research. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent antibacterial efficacy and biofilm inhibition activities, indicating the relevance of piperazine derivatives in developing new antimicrobial agents (Mekky & Sanad, 2020). Furthermore, 1,3,4-Oxadiazole N-Mannich bases derived from piperazine have shown significant antimicrobial and anti-proliferative activities, highlighting the therapeutic potential of such compounds (Al-Wahaibi et al., 2021).

Potential Therapeutic Applications

The piperazine moiety, a part of the this compound structure, is widely investigated for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents illustrates the interest in piperazine derivatives for their neurological activity, indicating a wide range of potential therapeutic applications for compounds containing the piperazine ring (Martin et al., 1981).

Molecular Modifications and Drug Development

The chemical flexibility of the piperazine ring allows for a wide range of molecular modifications, making it a valuable scaffold in drug discovery and development. The research on the synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities underscores the ongoing efforts to harness the chemical versatility of piperazine derivatives for developing new therapeutic agents (Shroff et al., 2022). Additionally, investigations into the anthelmintic activity of new esters of 3,4,5-trimethoxybenzoic acid containing heterocyclic amines, including piperazine derivatives, further demonstrate the broad spectrum of potential pharmacological applications of these compounds (Glinka et al., 1980).

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. Notably, it has been observed to inhibit tubulin polymerization, which is crucial for cell division . This inhibition is facilitated by the trimethoxybenzoyl group, which binds to the colchicine binding site on tubulin. Additionally, this compound interacts with heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1, affecting various cellular processes . These interactions highlight the compound’s potential as a multi-target agent in therapeutic applications.

Cellular Effects

The effects of this compound on cells are profound and varied. In cancer cells, it has been shown to induce apoptosis by disrupting microtubule dynamics and inhibiting cell division . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key enzymes involved in oxidative stress response, thereby enhancing the susceptibility of cancer cells to oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule formation . This action inhibits cell division and induces apoptosis in rapidly dividing cells. Additionally, this compound inhibits heat shock protein 90, which is essential for the stability and function of many oncogenic proteins . By inhibiting this protein, the compound destabilizes multiple signaling pathways, leading to cell death. Furthermore, it affects gene expression by inhibiting histone lysine-specific demethylase 1, resulting in altered chromatin structure and transcriptional repression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Short-term studies have shown significant anti-cancer effects, while long-term studies indicate potential for resistance development in cancer cells . Additionally, the compound’s impact on cellular function, such as cell cycle arrest and apoptosis, is more pronounced in the initial stages of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is significant, as it can alter the balance of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins . Additionally, it can be found in the nucleus, where it affects gene expression by interacting with histone-modifying enzymes . The localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

properties

IUPAC Name

3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2)15(20)17-6-7-18(16)14(19)10-8-11(21-3)13(23-5)12(9-10)22-4/h8-9H,6-7H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMHZPXJLDKGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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